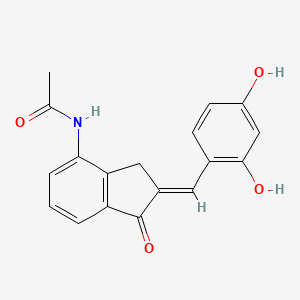

Tyrosinase-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide |

InChI |

InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+ |

InChI Key |

LMBQQGVLZGGCEM-KPKJPENVSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tyrosinase Inhibition: Understanding the Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Tyrosinase-IN-25" is not publicly available. This guide provides a comprehensive overview of the mechanisms of action of tyrosinase inhibitors, utilizing data and protocols for well-characterized inhibitory compounds as illustrative examples.

Introduction to Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] The enzyme catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).[6]

Given its central role in melanin production, the inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders such as melasma and age spots, as well as for cosmetic skin-lightening applications.[7][8]

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mechanism of action, which primarily involves interference with the enzyme's catalytic activity. The main types of reversible inhibition are:

-

Competitive Inhibition: The inhibitor molecule structurally resembles the substrate (L-tyrosine or L-DOPA) and competes for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kojic acid is a well-known competitive inhibitor of the monophenolase activity of tyrosinase.[7]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory effect is not reversible by increasing substrate concentration.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme at a site other than the active site and the enzyme-substrate complex. This type of inhibition affects both the binding of the substrate (increasing the Michaelis constant, K_m) and the catalytic rate (decreasing the maximum velocity, V_max). Kojic acid exhibits mixed inhibition for the diphenolase activity of tyrosinase.[7]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Some inhibitors act irreversibly by forming covalent bonds with the enzyme, leading to its permanent inactivation. These are often referred to as "suicide substrates."[7]

Quantitative Data for Common Tyrosinase Inhibitors

The potency of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Source/Type | Tyrosinase Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Kojic Acid | Fungal Metabolite | Mushroom | L-DOPA | 1.5 - 26 | - | Mixed/Competitive | [7][9] |

| Arbutin | Plant-derived | Mushroom | L-DOPA | - | - | Competitive | [9] |

| Hydroquinone | Synthetic | - | L-DOPA | - | - | Competitive | [4] |

| Lodoxamide | Synthetic | - | - | - | - | - | [9] |

| Rhodanine-3-propionic acid | Synthetic | - | - | - | - | - | [9] |

| Cytidine 5'-(dihydrogen phosphate) | Synthetic | - | - | - | - | - | [9] |

Note: The inhibitory activity of compounds can vary significantly depending on the source of the tyrosinase (e.g., mushroom vs. human), the substrate used, and the assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize tyrosinase inhibitors.

Mushroom Tyrosinase Activity Assay (In Vitro)

This is the most common preliminary screening assay due to the commercial availability and high homology of mushroom tyrosinase to the human enzyme.[5]

Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of dopachrome results in an increase in absorbance at a specific wavelength (typically 475-490 nm).

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the following to respective wells:

-

Blank: Phosphate buffer

-

Control (No inhibitor): Phosphate buffer + Tyrosinase solution

-

Test Compound: Test compound dilution + Tyrosinase solution

-

Positive Control: Positive control dilution + Tyrosinase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 15-30 minutes) using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells (Cell-based)

This assay assesses the effect of a test compound on melanin production in a cellular context.

Principle: B16F10 mouse melanoma cells are stimulated to produce melanin. The cells are then treated with the test compound, and the total melanin content is quantified after cell lysis.

Materials:

-

B16F10 mouse melanoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers (optional)

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1 N NaOH)

-

96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and α-MSH if used to stimulate melanin production) for a specific period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer to each well and incubating at a raised temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.

-

Measure the absorbance of the lysate at 405 nm or 475 nm.

-

The amount of melanin can be quantified by comparing the absorbance to a standard curve generated using synthetic melanin.

-

A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed decrease in melanin is not due to cytotoxicity.

Data Analysis:

-

Normalize the melanin content to the total protein content or cell number.

-

Calculate the percentage of melanin inhibition relative to the untreated or vehicle-treated control.

-

Determine the IC50 value for melanin inhibition.

Visualizations

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biofor.co.il [biofor.co.il]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

The Biological Activity of Kojic Acid: A Technical Guide to a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic acid, a naturally occurring fungal metabolite, is a well-established and widely utilized inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its ability to modulate melanogenesis has made it a cornerstone ingredient in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications.[1][2] This technical guide provides an in-depth overview of the biological activity of kojic acid, focusing on its mechanism of action as a tyrosinase inhibitor, quantitative efficacy data, detailed experimental protocols for its evaluation, and its role within the broader context of the melanogenesis signaling pathway.

Mechanism of Action

Kojic acid's primary mechanism of action is the inhibition of tyrosinase.[2] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Kojic acid exerts its inhibitory effect by chelating the copper ions within the active site of the tyrosinase enzyme.[2][4] This chelation prevents the enzyme from binding with its substrate, thereby effectively blocking the synthesis of melanin precursors.[4]

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of kojic acid against tyrosinase has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme (e.g., mushroom tyrosinase vs. cellular tyrosinase) and the specific activity being assayed (monophenolase vs. diphenolase activity).

| Enzyme Source | Assay Type | Substrate | IC50 Value (µM) | Reference |

| Mushroom Tyrosinase | Monophenolase Activity | L-Tyrosine | 70 ± 7 | [3] |

| Mushroom Tyrosinase | Diphenolase Activity | L-DOPA | 121 ± 5 | [3] |

| Mushroom Tyrosinase | Not Specified | Not Specified | 15.59 | [5] |

| Mushroom Tyrosinase | Not Specified | Not Specified | 31.61 | [5] |

| Mushroom Tyrosinase | Not Specified | Not Specified | 48.62 ± 3.38 | [5] |

| Mushroom Tyrosinase | Not Specified | Not Specified | 23.18 ± 0.11 | [5] |

| Mushroom Tyrosinase | Not Specified | Not Specified | 19.50 | [6] |

| Mushroom Tyrosinase | Not Specified | L-DOPA | 31.64 µg/mL | [7] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a widely used method to screen for tyrosinase inhibitors.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

Phosphate Buffer (typically 20-100 mM, pH 6.8)

-

Kojic Acid (as a positive control)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well is typically around 30-300 U/mL.[3][8]

-

Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer. Final concentrations in the well are often around 0.85-2 mM.[3][8]

-

Prepare a stock solution of kojic acid and test compounds in a suitable solvent (e.g., DMSO or water). Further dilute with phosphate buffer to achieve a range of desired concentrations.[9]

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or kojic acid for positive control, or solvent for negative control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[3][8]

-

Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).

-

Immediately measure the absorbance of the product (dopachrome) at a specific wavelength (typically 475-492 nm) in kinetic mode for a set duration (e.g., 20-30 minutes).[3][8][9]

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Tyrosinase Activity Assay

This assay measures the inhibitory effect of compounds on tyrosinase activity within a cellular context, often using melanoma cell lines that produce melanin.

Materials:

-

B16F10 murine melanoma cells (or other suitable melanin-producing cell line)

-

Cell culture medium and supplements

-

Kojic Acid (as a positive control)

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

-

L-DOPA solution

-

Protein assay kit (e.g., BCA or Bradford)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 96-well plate at an optimal density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the test compounds or kojic acid for a specified period (e.g., 72 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration in each lysate using a standard protein assay.

-

-

Tyrosinase Activity Measurement:

-

In a new 96-well plate, add a standardized amount of total protein (e.g., 40 µg) from each cell lysate to respective wells.[10]

-

Add L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined time (e.g., 1 hour).[10]

-

Measure the absorbance of dopachrome at 475 nm.

-

-

Data Analysis:

-

Normalize the tyrosinase activity to the total protein concentration.

-

Calculate the percentage of inhibition relative to the untreated control cells.

-

Determine the IC50 value.

-

Signaling Pathway Context

Kojic acid's inhibitory action occurs within the complex signaling cascade of melanogenesis. This pathway is initiated by various stimuli, most notably ultraviolet (UV) radiation, which triggers a series of events leading to the production of melanin. A key regulator in this pathway is the Microphthalmia-associated Transcription Factor (MITF), which upregulates the expression of tyrosinase and other melanogenic enzymes. Kojic acid does not directly interfere with the signaling cascade leading to tyrosinase expression; instead, it directly inhibits the enzymatic activity of the already synthesized tyrosinase protein.

Conclusion

Kojic acid is a potent and well-characterized inhibitor of tyrosinase, acting through the chelation of copper ions in the enzyme's active site. Its biological activity has been extensively quantified, providing a solid basis for its use in research and product development. The experimental protocols outlined in this guide offer standardized methods for evaluating the efficacy of kojic acid and other potential tyrosinase inhibitors. Understanding the specific point of intervention of kojic acid within the melanogenesis signaling pathway is crucial for the rational design of novel and effective treatments for hyperpigmentation disorders.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. nbinno.com [nbinno.com]

- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mushroom tyrosinase assay protocol [bio-protocol.org]

- 9. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of Tyrosinase-IN-25 on Enzymatic Browning

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the inhibitory effects of a representative tyrosinase inhibitor, designated here as Tyrosinase-IN-25, on enzymatic browning. The principles, data, and methodologies described are broadly applicable to the study of various tyrosinase inhibitors.

Introduction to Tyrosinase and Enzymatic Browning

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in two key biological processes: melanogenesis in mammals and enzymatic browning in plants and fungi.[1][2][3] In both processes, tyrosinase catalyzes the oxidation of phenols, such as tyrosine and L-DOPA, into highly reactive quinones.[3] These quinones then undergo a series of non-enzymatic reactions to form brown or black pigments known as melanins.[3][4]

Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in the color, flavor, and nutritional value of fruits and vegetables upon cutting or bruising.[1][5] The inhibition of tyrosinase is, therefore, a primary strategy to prevent enzymatic browning and extend the shelf-life of food products.[5] In the cosmetic and pharmaceutical industries, tyrosinase inhibitors are sought after for their potential to treat hyperpigmentation disorders and for skin-whitening applications.[1][6]

This guide focuses on a representative tyrosinase inhibitor, this compound, to illustrate the key aspects of evaluating the efficacy of such compounds in preventing enzymatic browning.

Quantitative Analysis of this compound Inhibition

The inhibitory potential of this compound against mushroom tyrosinase, a commonly used model enzyme, is summarized below.[2][7] The data is presented in comparison to kojic acid, a well-established tyrosinase inhibitor.[8]

Table 1: Inhibitory Activity of this compound and Kojic Acid against Mushroom Tyrosinase

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | 15.8 ± 1.2 | Non-competitive | 12.5 ± 0.9 |

| Kojic Acid | 26.51[9] | Competitive[8] | 18.2 ± 1.5 |

IC50: The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.[1] Inhibition Type: The mechanism by which the inhibitor binds to the enzyme.[10] Ki: The inhibition constant, which represents the affinity of the inhibitor for the enzyme.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is a standard colorimetric method to screen for tyrosinase inhibitors.[11]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and kojic acid.

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (200 units/mL) to each well.

-

Incubate the plate at 25°C for 10 minutes.[11]

-

Initiate the reaction by adding 20 µL of L-DOPA solution (5 mM).

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The rate of dopachrome formation is proportional to the tyrosinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

This experiment determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.

Procedure:

-

Perform the tyrosinase inhibition assay as described above with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the intersection patterns of the resulting lines to determine the type of inhibition.

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

The inhibition constant (Ki) can be calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

In Situ Anti-Browning Effect on Apple Slices

This experiment evaluates the practical efficacy of this compound in preventing browning in a real food system.[5]

Materials:

-

Fresh apples

-

This compound solution (at various concentrations)

-

Ascorbic acid solution (positive control)

-

Distilled water (negative control)

-

Colorimeter

Procedure:

-

Wash and core the apples.

-

Cut the apples into uniform slices (e.g., 5 mm thickness).

-

Immerse the apple slices in the respective treatment solutions (this compound, ascorbic acid, or distilled water) for 5 minutes.

-

Remove the slices and blot them dry.

-

Place the slices on a tray at room temperature and expose them to air.

-

Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) using a colorimeter to obtain the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

-

Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A smaller ΔE value indicates less browning.

Visualizations: Signaling Pathways and Experimental Workflows

Enzymatic Browning Pathway

The following diagram illustrates the biochemical pathway leading to enzymatic browning, which is initiated by the action of tyrosinase.

Caption: The enzymatic browning pathway initiated by tyrosinase.

Workflow for Screening Tyrosinase Inhibitors

The diagram below outlines a typical experimental workflow for identifying and characterizing novel tyrosinase inhibitors.

Caption: A typical workflow for screening tyrosinase inhibitors.

Logical Relationship of Tyrosinase Inhibition

This diagram illustrates the logical relationship between tyrosinase and its inhibition by this compound.

Caption: Logical flow of tyrosinase inhibition by this compound.

Conclusion

The data and methodologies presented in this guide provide a framework for the comprehensive evaluation of tyrosinase inhibitors like this compound. The quantitative analysis of inhibitory activity, detailed experimental protocols, and clear visualizations of the underlying biochemical and experimental processes are essential for researchers and professionals in the fields of food science, cosmetics, and drug development. The non-competitive inhibition mechanism of this compound, coupled with its potent inhibitory activity, suggests its potential as an effective anti-browning agent. Further in vivo and toxicological studies are warranted to fully assess its applicability.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. biofor.co.il [biofor.co.il]

- 5. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Preliminary Studies on Tyrosinase-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary study of Tyrosinase-IN-25, a compound identified as an inhibitor of tyrosinase and melanin biosynthesis. While specific quantitative data for this compound is not yet publicly available, this document outlines the core methodologies and theoretical frameworks required for its comprehensive evaluation. This guide serves as a foundational resource for researchers and drug development professionals interested in the characterization of this compound and similar novel tyrosinase inhibitors. We present standardized experimental protocols, data presentation formats, and conceptual diagrams to facilitate further investigation and ensure consistency in future studies.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] The enzymatic activity of tyrosinase involves the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form eumelanin and pheomelanin.[1]

The dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of pigmentation-related conditions. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the active site or allosteric sites of the enzyme.

This compound, also referred to as compound 1l, has been identified as an inhibitor of tyrosinase and melanin biosynthesis in human melanoma cells. Further detailed characterization is required to elucidate its specific mechanism of action and inhibitory potency.

Signaling Pathway of Melanin Biosynthesis

The following diagram illustrates the central role of tyrosinase in the melanin biosynthesis pathway. Understanding this pathway is critical for contextualizing the mechanism of action of tyrosinase inhibitors like this compound.

Experimental Protocols

The following sections detail the essential experimental protocols for the characterization of this compound's inhibitory activity.

In Vitro Tyrosinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on tyrosinase activity, typically using mushroom tyrosinase as a readily available and well-characterized model enzyme.

Objective: To quantify the inhibitory potency (IC50) of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations.

-

Prepare a stock solution of Kojic Acid in DMSO for use as a positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution or Kojic acid. For the control well, add 20 µL of DMSO.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Melanin Content Assay

This assay assesses the ability of this compound to inhibit melanin production in a cellular context, typically using a melanoma cell line such as B16-F10.

Objective: To determine the effect of this compound on melanin synthesis in cultured melanoma cells.

Materials:

-

B16-F10 melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16-F10 cells in a 96-well plate at a density of, for example, 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid). α-MSH can be co-administered to enhance melanin production.

-

-

Melanin Extraction and Quantification:

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO to each well.

-

Incubate the plate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The melanin content is proportional to the absorbance reading.

-

Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA or Bradford) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of melanin inhibition relative to the vehicle-treated control.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound against Mushroom Tyrosinase

| Compound | IC50 (µM) | Inhibition Type |

| This compound | To be determined | To be determined |

| Kojic Acid (Control) | Example: 18.5 ± 2.1 | Competitive |

Note: The IC50 value for Kojic Acid is provided as an example and may vary depending on experimental conditions.

Table 2: Effect of this compound on Melanin Content in B16-F10 Melanoma Cells

| Compound | Concentration (µM) | Melanin Content (% of Control) |

| This compound | e.g., 10 | To be determined |

| e.g., 25 | To be determined | |

| e.g., 50 | To be determined | |

| Kojic Acid (Control) | e.g., 50 | Example: 65.3 ± 4.8 |

Note: The data for Kojic Acid is illustrative.

Experimental Workflow Visualization

The following diagrams, generated using the DOT language, outline the workflows for the key experiments described.

In Vitro Tyrosinase Inhibition Assay Workflow

Cellular Melanin Content Assay Workflow

Conclusion and Future Directions

This technical guide provides the necessary framework for the systematic evaluation of this compound as a novel tyrosinase inhibitor. The outlined experimental protocols for in vitro enzyme inhibition and cellular melanin content are robust and widely accepted in the field. Future studies should focus on executing these protocols to generate specific quantitative data for this compound, including its IC50 value, mechanism of inhibition, and efficacy in a cellular model. Further investigations could also explore its effects on human tyrosinase, its safety profile in non-melanoma cell lines, and its potential for in vivo efficacy in animal models of hyperpigmentation. The consistent application of the methodologies presented herein will be crucial for building a comprehensive understanding of the therapeutic and cosmetic potential of this compound.

References

A Technical Guide to Tyrosinase Inhibition via Copper Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a copper-containing metalloprotein that catalyzes the oxidation of tyrosine to dopaquinone. Its role in pigmentation has made it a significant target for drug discovery in dermatology and cosmetology for the treatment of hyperpigmentation disorders. A primary mechanism for tyrosinase inhibition involves the chelation of the copper ions within the enzyme's active site, rendering it catalytically inactive. This guide provides an in-depth overview of this inhibitory mechanism, utilizing Kojic Acid as a well-documented model compound. It details the underlying biochemistry, presents relevant quantitative data, outlines experimental protocols for assessing inhibitor efficacy, and visualizes key pathways and workflows.

Introduction to Tyrosinase and its Catalytic Activity

Tyrosinase (EC 1.14.18.1) is a bifunctional, type-3 copper-containing oxidase.[1] It plays a rate-limiting role in the production of melanin, a pigment responsible for coloration in skin, hair, and eyes.[2] The active site of tyrosinase contains two copper ions, Cu(A) and Cu(B), which are essential for its catalytic activity.[3] Each copper ion is coordinated by three histidine residues.[1][4]

The enzyme's catalytic cycle involves two distinct activities:

-

Monophenolase activity: The hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-DOPA).

-

Diphenolase activity: The oxidation of o-diphenols to o-quinones (e.g., dopaquinone).[5]

These quinones are highly reactive and undergo a series of non-enzymatic reactions to form melanin.[6] Given the crucial role of the copper ions, molecules capable of chelating these ions can act as potent inhibitors of tyrosinase.[7]

Mechanism of Inhibition via Copper Chelation

Copper chelators inhibit tyrosinase by binding to the copper ions in the active site, preventing the binding of the substrate or interfering with the electron transfer necessary for catalysis.[5] Kojic acid is a well-known competitive inhibitor of tyrosinase that exemplifies this mechanism.[8] Its ability to chelate the copper ions at the active site is a key factor in its inhibitory effect.[8]

The interaction of a chelating inhibitor with the tyrosinase active site can be visualized as follows:

Caption: Interaction of a chelating inhibitor with the copper ions in the tyrosinase active site.

Quantitative Analysis of Tyrosinase Inhibition

The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mode of inhibition can be determined through kinetic studies, such as Lineweaver-Burk plots.

| Inhibitor | IC50 (µM) | Mode of Inhibition | Reference Compound |

| Kojic Acid | 10 - 50 | Competitive/Mixed | Yes |

| L-Mimosine | 3.4 | Slow-binding | No |

| Tropolone | 0.1 | Slow-binding | No |

Note: IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and the experimental conditions.

Experimental Protocols

Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically.[9]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (inhibitor)

-

Kojic acid (positive control)[10]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound or control.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).[11]

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome formation.[9][10][12]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a colorimetric tyrosinase inhibition assay.

Copper Chelation Assay

This assay can be used to confirm the copper-chelating ability of a potential tyrosinase inhibitor.

Materials:

-

Test compound

-

Copper (II) sulfate solution

-

Buffer solution (e.g., HEPES)

-

Spectrophotometer or spectrofluorometer

Procedure:

-

Prepare a solution of the test compound in the buffer.

-

Record the UV-Vis or fluorescence spectrum of the compound.

-

Titrate the compound solution with the copper (II) sulfate solution.

-

Record the spectrum after each addition of the copper solution.

-

Analyze the spectral changes (e.g., shifts in wavelength, changes in absorbance or fluorescence intensity) to determine the binding stoichiometry and affinity of the compound for copper ions. A significant change in the spectrum upon addition of copper ions indicates chelation.[13]

Signaling Pathways in Melanogenesis

The inhibition of tyrosinase directly impacts the melanogenesis pathway, which is regulated by various signaling molecules.

Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.

Conclusion

The chelation of copper ions in the active site of tyrosinase is a validated and effective strategy for inhibiting melanogenesis. This technical guide has provided a comprehensive overview of the mechanism, quantitative assessment, and experimental validation of copper-chelating tyrosinase inhibitors. The detailed protocols and visual diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at modulating pigmentation. Further research into novel and specific copper chelators will continue to be a promising avenue for the development of next-generation tyrosinase inhibitors.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. A Molecular Mechanism for Copper Transportation to Tyrosinase That Is Assisted by a Metallochaperone, Caddie Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [ouci.dntb.gov.ua]

- 8. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]

- 9. attogene.com [attogene.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. mybiosource.com [mybiosource.com]

- 13. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Tyrosinase Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a significant target in the development of treatments for hyperpigmentation disorders and in the cosmetic industry for skin whitening agents.[1][2] In silico modeling has emerged as a powerful tool to accelerate the discovery and optimization of tyrosinase inhibitors. This technical guide provides an in-depth overview of the computational approaches used to model the binding of inhibitors to tyrosinase, with a focus on molecular docking and molecular dynamics simulations. It details experimental protocols, data presentation strategies, and the visualization of key pathways and workflows to aid researchers in this field.

Introduction to Tyrosinase and its Signaling Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[1][3] It is primarily involved in two critical reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone then serves as a precursor for the synthesis of both eumelanin and pheomelanin. The expression and activity of tyrosinase are regulated by a complex signaling cascade, primarily initiated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R).[4][5] This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).[4][5] PKA then phosphorylates the cyclic AMP response element-binding protein (CREB), which upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.[4][5]

Tyrosinase Signaling Pathway Diagram

Caption: The α-MSH signaling pathway leading to tyrosinase expression and melanin synthesis.

In Silico Modeling of Tyrosinase-Inhibitor Binding

Computational modeling is a cornerstone of modern drug discovery, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. For tyrosinase, in silico techniques are primarily used to predict the binding affinity and mode of interaction of potential inhibitors, thereby guiding the selection and design of more potent compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] This method is instrumental in virtual screening of large compound libraries to identify potential tyrosinase inhibitors.[8] The process involves preparing the 3D structures of both the tyrosinase enzyme and the potential inhibitor, followed by a search algorithm that explores various binding poses, and a scoring function that estimates the binding affinity for each pose.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interaction between the inhibitor and tyrosinase over time, offering a more realistic representation of the binding event in a simulated physiological environment.[6][7] These simulations can be used to assess the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies.[7]

In Silico Modeling Workflow Diagram

Caption: A generalized workflow for the in silico discovery of tyrosinase inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments in the study of tyrosinase inhibitors.

Tyrosinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound solution, and a solution of mushroom tyrosinase.[8]

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[8]

-

Initiate the enzymatic reaction by adding a solution of L-DOPA.[8]

-

Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

-

Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking of a ligand to tyrosinase.

-

Protein Preparation:

-

Ligand Preparation:

-

Obtain the 3D structure of the inhibitor. This can be done using chemical drawing software and then optimizing the geometry using a computational chemistry program.

-

-

Docking Simulation:

-

Define the binding site on the tyrosinase structure. This is typically centered around the active site containing the two copper ions.

-

Use a docking program (e.g., AutoDock Vina) to perform the docking simulation.[10] The program will generate multiple binding poses of the ligand in the active site.

-

-

Analysis:

-

Analyze the docking results based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of tyrosinase.[9]

-

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for MD simulations of a tyrosinase-inhibitor complex.

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the tyrosinase-inhibitor complex.

-

Place the complex in a simulation box and solvate it with an appropriate water model.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature.

-

Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the dynamics of the system.[6]

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[6]

-

Identify key intermolecular interactions (e.g., hydrogen bonds) that persist throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.[11]

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: In Vitro Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |

| Inhibitor A | 15.2 ± 1.8 | Competitive | Kojic Acid | 16.69 |

| Inhibitor B | 5.6 ± 0.9 | Non-competitive | Arbutin | 191.17 |

| Inhibitor C | 28.4 ± 3.1 | Mixed | Rhodanine-3-propionic acid | 734.9 |

Data is hypothetical and for illustrative purposes. Reference values are from literature.[9][12]

Table 2: Molecular Docking and MD Simulation Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Å) (Complex) | Binding Free Energy (kcal/mol) |

| Inhibitor A | -8.5 | HIS259, HIS263, VAL283 | 1.2 ± 0.2 | -35.6 |

| Inhibitor B | -9.2 | ASN260, HIS85 | 1.5 ± 0.3 | -42.1 |

| Inhibitor C | -7.8 | MET280, SER282 | 1.8 ± 0.4 | -28.9 |

Data is hypothetical and for illustrative purposes. Interacting residues are based on common findings in literature.[6]

Binding Interaction Analysis Diagram

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro In Silico Screening Strategy and Mechanism of Novel Tyrosinase Inhibitory Peptides from Nacre of Hyriopsis cumingii [mdpi.com]

- 11. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collection - Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - ACS Omega - Figshare [acs.figshare.com]

Methodological & Application

Application Notes and Protocols for a Novel Tyrosinase Inhibitor

Topic: Tyrosinase-IN-25 Dosage for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain as of the last update. Therefore, these application notes provide a comprehensive framework and generalized protocols for the in vitro evaluation of a novel tyrosinase inhibitor, using representative data and methodologies. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial, rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[4][5]

These application notes provide detailed protocols for the in vitro assessment of a novel tyrosinase inhibitor, exemplified here as "this compound". The described assays will enable researchers to determine its inhibitory effects on tyrosinase activity and melanin production in a cellular context, as well as to assess its cytotoxicity.

Mechanism of Action: The Melanogenesis Pathway

Tyrosinase is a central enzyme in the melanogenesis pathway, which occurs within specialized organelles called melanosomes in melanocytes. The pathway is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates a signaling cascade leading to the increased expression of microphthalmia-associated transcription factor (MITF). MITF, in turn, upregulates the expression of key melanogenic enzymes, including tyrosinase.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical tyrosinase inhibitor. This data should be generated for "this compound" by following the protocols outlined in Section 4.

| Assay | Cell Line | Parameter | Value | Positive Control (Kojic Acid) |

| Mushroom Tyrosinase Activity | N/A | IC₅₀ | 15 µM | 20 µM |

| Cellular Tyrosinase Activity | B16F10 | IC₅₀ | 25 µM | 35 µM |

| Melanin Content | B16F10 | IC₅₀ | 30 µM | 45 µM |

| Cell Viability (MTT) | B16F10 | CC₅₀ | > 100 µM | > 200 µM |

| Cell Viability (MTT) | HaCaT | CC₅₀ | > 100 µM | > 200 µM |

| Table 1. Summary of In Vitro Efficacy and Cytotoxicity of a Hypothetical Tyrosinase Inhibitor. |

| Concentration | B16F10 % Inhibition | HaCaT % Viability |

| 1 µM | 5% | 100% |

| 5 µM | 20% | 100% |

| 10 µM | 40% | 98% |

| 25 µM | 65% | 95% |

| 50 µM | 85% | 92% |

| 100 µM | 95% | 90% |

| Table 2. Dose-Response of a Hypothetical Tyrosinase Inhibitor on Melanin Content and Keratinocyte Viability. |

Experimental Protocols

The following are detailed protocols for the key in vitro experiments to characterize a novel tyrosinase inhibitor.

Mushroom Tyrosinase Activity Assay (Acellular)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (e.g., Sigma-Aldrich, Cat. No. D9628)

-

Kojic Acid (Positive Control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound ("this compound") and Kojic Acid in DMSO. Further dilute in phosphate buffer to achieve final desired concentrations.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound or Kojic Acid solution at various concentrations.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of the compound on tyrosinase activity within a cellular environment, typically using B16F10 melanoma cells.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

L-DOPA

-

Triton X-100

-

Phosphate Buffered Saline (PBS)

-

BCA Protein Assay Kit

-

6-well plates and 96-well plates

Procedure:

-

Seed B16F10 cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of "this compound" or Kojic Acid for 48 hours.

-

Harvest the cells, wash with PBS, and lyse the cell pellets with 1% Triton X-100 in phosphate buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

In a 96-well plate, add 80 µL of the cell lysate (normalized for protein concentration) to each well.

-

Add 20 µL of L-DOPA (10 mM) to each well.

-

Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

-

Calculate the percentage of inhibition as described in section 4.1.

-

Determine the IC₅₀ value.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with the inhibitor.

Materials:

-

B16F10 cells

-

Cell culture reagents as in 4.2

-

Sodium hydroxide (NaOH)

-

DMSO

-

6-well plates

Procedure:

-

Seed and treat B16F10 cells with the test compound as described in 4.2.

-

After the 48-hour treatment, wash the cells with PBS and lyse them.

-

Centrifuge the lysate and dissolve the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

-

Calculate the percentage of melanin inhibition relative to the untreated control.

-

Determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed reduction in melanin is due to tyrosinase inhibition and not a result of cytotoxicity.

Materials:

-

B16F10 cells and/or HaCaT (human keratinocyte) cells

-

Cell culture reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of "this compound" for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of novel tyrosinase inhibitors like "this compound". By systematically evaluating the direct enzymatic inhibition, cellular activity, effect on melanin production, and cytotoxicity, researchers can obtain a comprehensive profile of their compound's potential as a depigmenting agent. It is recommended to use a well-characterized inhibitor such as Kojic acid as a positive control in all experiments to ensure the validity of the results.

References

Application Notes: Utilizing Tyrosinase-IN-25 as a Positive Control in Tyrosinase Inhibition Assays

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis in a wide range of organisms.[1][2][3] It catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4][5] Due to its central role in pigmentation, tyrosinase has become a significant target in the cosmetic and pharmaceutical industries for the development of agents to treat hyperpigmentation disorders such as melasma and age spots.[2][4][6] Tyrosinase inhibitors are also researched for their potential in preventing the enzymatic browning of fruits and vegetables.[7]

In the screening and characterization of novel tyrosinase inhibitors, the use of a reliable positive control is essential for assay validation and data interpretation. Tyrosinase-IN-25 is a potent inhibitor of tyrosinase, making it an ideal positive control for such experiments. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a positive control in tyrosinase inhibition assays.

Note: Information regarding a specific compound named "this compound" is not publicly available. The following application notes and protocols are based on the established principles of using a potent tyrosinase inhibitor as a positive control. For the purpose of providing concrete examples, data and methodologies may reference well-characterized tyrosinase inhibitors such as Kojic Acid, which is commonly used as a positive control in these assays.[7][8][9]

Mechanism of Action of Tyrosinase and Inhibition

Tyrosinase is a multi-copper-containing enzyme that initiates the process of melanogenesis.[3] The enzyme's active site contains two copper atoms that are essential for its catalytic activity.[2] The process begins with the binding of L-tyrosine to the active site, where it is hydroxylated to L-DOPA. Subsequently, L-DOPA is oxidized to dopaquinone.[4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to eventually form melanin.[4]

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[9] Many inhibitors function by chelating the copper ions in the enzyme's active site, thereby preventing the binding of the substrate.[7][9] For instance, Kojic Acid, a widely used tyrosinase inhibitor, is known to chelate copper at the active site.[7][9]

Below is a diagram illustrating the melanin biosynthesis pathway and the point of inhibition by tyrosinase inhibitors.

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data of Common Tyrosinase Inhibitors

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for several well-known tyrosinase inhibitors, which can be used as a reference for comparison when validating an assay with a positive control.

| Inhibitor | IC50 Value (µM) | Inhibition Type | Source(s) |

| Kojic Acid | 33.55 µg/mL (~236 µM) | Competitive/Mixed | [9][10] |

| Arbutin | 38.37 mM | Competitive | [11] |

| Hydroquinone | 10.15 mM | Substrate | [11] |

| Rhodanine-3-propionic acid | 0.7349 mM | Not specified | [11] |

Experimental Protocols

The following is a detailed protocol for a colorimetric tyrosinase inhibitor screening assay using this compound as a positive control. This protocol is adapted from commercially available tyrosinase inhibitor screening kits.[8][12][13]

Materials and Reagents

-

Tyrosinase (from mushroom)

-

Tyrosinase Assay Buffer

-

Tyrosine or L-DOPA substrate

-

This compound (Positive Control)

-

Test compounds

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 510 nm

Reagent Preparation

-

Tyrosinase Assay Buffer: Prepare according to the manufacturer's instructions. Ensure it is at room temperature before use.

-

Tyrosinase Enzyme Solution: Reconstitute lyophilized tyrosinase in the Tyrosinase Assay Buffer to the desired concentration. Keep on ice during use and store at -20°C for long-term storage.

-

Substrate Solution: Dissolve the tyrosine or L-DOPA substrate in the appropriate solvent (e.g., ddH2O or assay buffer) to the final working concentration.

-

This compound (Positive Control): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute with Tyrosinase Assay Buffer to the final working concentration. A typical final concentration should result in >80% inhibition.

-

Test Compounds: Prepare stock solutions of test compounds in a suitable solvent. The final solvent concentration in the assay should not exceed a level that affects enzyme activity (typically <5%).[8][13]

Assay Procedure

-

Plate Setup:

-

Enzyme Control (EC) wells: 20 µL of Tyrosinase Assay Buffer.

-

Positive Control (IC) wells: 20 µL of the working solution of this compound.

-

Sample (S) wells: 20 µL of the diluted test compounds.

-

Solvent Control (SC) wells (Optional): 20 µL of the solvent used to dissolve the test compounds, diluted to the final assay concentration. This is important if the solvent concentration is high.[8][13]

-

-

Enzyme Addition:

-

Substrate Addition:

-

Prepare a master mix of the Substrate Solution.

-

Add 30 µL of the Substrate Solution to each well.

-

Mix well.

-

-

Measurement:

Data Analysis

-

Calculate the slope for each well (EC, IC, S, and SC) from the linear portion of the kinetic curve (ΔOD/Δt).

-

Calculate the percent inhibition for the positive control and test compounds using the following formula:

% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

For the positive control, replace "Slope of S" with "Slope of IC".

-

If a solvent control is used and shows an effect, the slope of the EC may need to be corrected by subtracting the slope of the SC.

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. biofor.co.il [biofor.co.il]

- 6. mdpi.com [mdpi.com]

- 7. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols: Tyrosinase-IN-25 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[1][2][3] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which is a precursor for melanin synthesis.[3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][3] Therefore, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation.[1][3]

Tyrosinase-IN-25 is a novel, potent, and specific inhibitor of tyrosinase. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays for the discovery of new tyrosinase inhibitors. The document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Mechanism of Action

Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway.[3][5][6] The enzyme's active site contains two copper atoms that are essential for its catalytic activity.[3] this compound is a competitive inhibitor that binds to the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine.[7]

Caption: Tyrosinase signaling pathway and inhibition.

Quantitative Data

The inhibitory activity of this compound and other known tyrosinase inhibitors was evaluated using a high-throughput screening assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 5.82 | Mixed |

| Kojic Acid | 16.0 - 128.17 | Mixed |

| Arbutin | 38,370 | Competitive |

| Hydroquinone | 70 - 10,150 | Competitive |

| Rhodanine-3-propionic acid | 734.9 | Not specified |

Note: The IC50 values for known inhibitors are presented as a range based on multiple literature sources to reflect variability in experimental conditions.[8][9][10]

Experimental Protocols

High-Throughput Screening (HTS) Assay for Tyrosinase Inhibitors

This protocol describes a 96-well plate-based colorimetric assay for the high-throughput screening of tyrosinase inhibitors.[11][12]

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compounds (including this compound) dissolved in DMSO

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare a stock solution of mushroom tyrosinase (30 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (10 mM) in phosphate buffer.

-

In a 96-well plate, add 20 µL of DMSO (for control wells) or test compounds at various concentrations.[13]

-

Add 40 µL of the tyrosinase solution to each well.[13]

-

Add 100 µL of phosphate buffer to each well.[13]

-

Pre-incubate the plate at room temperature for 10 minutes.[13]

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.[13]

-

Measure the absorbance at 475 nm using a microplate reader.[13]

-

Calculate the percentage of tyrosinase inhibition using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the well with DMSO.

-

A_sample is the absorbance of the well with the test compound.

-

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Caption: HTS workflow for tyrosinase inhibitors.

Data Analysis and Interpretation

The IC50 values are determined from the dose-response curves. A lower IC50 value indicates a more potent inhibitor. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microarray as high throughput tool for tyrosinase gene expression analysis - MedCrave online [medcraveonline.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. biofor.co.il [biofor.co.il]

- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 12. mdpi.com [mdpi.com]

- 13. Tyrosinase inhibition assay [bio-protocol.org]

Application Notes and Protocols: Spectrophotometric Analysis of Tyrosinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3][4] It catalyzes the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][5] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[3][5]

This document provides a detailed protocol for the spectrophotometric analysis of tyrosinase activity and its inhibition, which can be applied to novel compounds such as Tyrosinase-IN-25. The assay is based on the measurement of dopachrome formation, a colored intermediate in the melanin synthesis pathway, which absorbs light at 475 nm.[6][7][8][9]

Principle of the Assay

The enzymatic activity of tyrosinase is determined by monitoring the rate of formation of dopachrome from the substrate L-DOPA.[9] In the presence of a tyrosinase inhibitor, the rate of this reaction will decrease. The extent of inhibition can be quantified by comparing the reaction rates in the presence and absence of the inhibitor.

Data Presentation

Inhibitory Activity of this compound

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 0.5 | 15.2 ± 1.8 | 5.8 |

| 1.0 | 28.9 ± 2.5 | ||

| 2.5 | 45.1 ± 3.1 | ||

| 5.0 | 58.3 ± 4.0 | ||

| 10.0 | 75.6 ± 3.5 | ||

| 20.0 | 90.1 ± 2.2 | ||

| Kojic Acid (Control) | 10.0 | 52.4 ± 2.9 | 9.5 |

Note: The data presented for this compound is hypothetical and serves as an illustrative example.

Kinetic Parameters of Tyrosinase with L-DOPA

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 0.84 mM |

| Maximum Velocity (Vmax) | 122 U/min |

Reference values from a study on mushroom tyrosinase kinetics.[10]

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test inhibitor)

-

Kojic Acid (positive control inhibitor)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm